molecular formula C18H22N2O3S B2728217 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one CAS No. 1448057-60-0

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Cat. No.: B2728217
CAS No.: 1448057-60-0
M. Wt: 346.45
InChI Key: YPJKDPVHUKKYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule. Unfortunately, without more specific information or research, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-2-one moiety would likely contribute to the compound’s aromaticity, while the thiazepane ring would add some three-dimensionality to the molecule. The dimethylamino group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The chromen-2-one moiety could potentially undergo electrophilic aromatic substitution reactions, while the dimethylamino group could act as a nucleophile in certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its various functional groups .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is involved in the synthesis of new types of heterocyclic systems. For example, its derivatives have been synthesized through reactions with 3-amino-4-cyanopyrazole and 2-aminothiazoles, leading to the creation of pyrazolopyrimidines and imidazothiazoles with potential biological activities (Rao & Reddy, 2008). These reactions highlight the compound's versatility in contributing to the diversity of chemical structures.

Photochromic and Redox Properties

Research into 2H-pyrano[3,2-c]chromen derivatives, closely related to the compound of interest, has demonstrated their significant photochromic and redox properties. These properties are crucial for developing materials that respond to light and have potential applications in optical storage media and photoswitchable devices (Huang et al., 2007).

Anticancer Activities

Certain derivatives of 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one have shown significant anticancer activities. For instance, compounds synthesized with a focus on inducing apoptosis in cancer cells through the inhibition of tubulin polymerization and the binding of colchicine to tubulin have emerged as potential anticancer agents, demonstrating the compound's relevance in medicinal chemistry (Kemnitzer et al., 2004).

Antimicrobial Activities

Thiazolidinone derivatives synthesized from the compound have been evaluated for their antimicrobial activities against various bacteria and fungi. These studies showcase the compound's potential as a precursor for developing new antimicrobial agents, addressing the need for novel treatments due to rising antibiotic resistance (Patel et al., 2012).

Novel Synthetic Routes and Mechanistic Insights

The compound has also facilitated the development of new synthetic methodologies and provided insights into reaction mechanisms. For example, its role in the asymmetric addition reactions catalyzed by specific organocatalysts offers valuable information on the origin of enantioselection in synthetic chemistry, contributing to the broader field of asymmetric synthesis (Yamakawa & Noyori, 1999).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Mechanism of Action

Biochemical pathways affected by such compounds could be numerous and would depend on the specific targets of the compound. In general, compounds can affect pathways by acting as inhibitors or activators of certain enzymes or by binding to receptors that regulate these pathways .

Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. These effects could be therapeutic or toxic, depending on the compound and the context of its use .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-19(2)11-14-12-24-9-5-8-20(14)17(21)15-10-13-6-3-4-7-16(13)23-18(15)22/h3-4,6-7,10,14H,5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJKDPVHUKKYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.